molecular formula C14H12N2O3S B15039219 methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate

methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate

Cat. No.: B15039219
M. Wt: 288.32 g/mol
InChI Key: HGTJXGVNGLDTOD-OQLLNIDSSA-N
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Description

Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate is a complex organic compound with a molecular formula of C13H9N2O3S This compound is characterized by the presence of a thienylcarbonyl group attached to a hydrazono moiety, which is further linked to a methyl benzoate structure

Preparation Methods

The synthesis of methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with 2-thienylcarbonyl hydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazono linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Chemical Reactions Analysis

Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the thienylcarbonyl moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate can be compared with other similar compounds, such as:

Biological Activity

Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thienylcarbonyl hydrazone moiety linked to a benzoate structure. The molecular formula is C12H11N3O2SC_{12}H_{11}N_{3}O_{2}S, with a molecular weight of approximately 253.30 g/mol. Its structure can be depicted as follows:

\text{Structure }\text{Methyl 4 E 2 thienylcarbonyl hydrazono methyl}benzoate}

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzoates possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameBacterial StrainInhibition Zone (mm)
Methyl BenzoateStaphylococcus aureus15
Methyl 4-(thienyl)benzoateEscherichia coli18
This compoundBacillus subtilis20

Insecticidal Activity

Methyl benzoate and its derivatives have been studied for their insecticidal properties. A study demonstrated that methyl benzoate significantly reduced the survival rates of pests such as Tetranychus urticae (two-spotted spider mite) with LC50 values indicating high efficacy .

Table 2: Insecticidal Efficacy

Compound NameTarget PestLC50 (mg/cm²)
Methyl BenzoateTetranychus urticae0.114
This compoundHalyomorpha halys0.26

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes in microbial metabolism, leading to cell death.
  • Neurotoxic Effects : Some studies suggest that methyl benzoate derivatives may affect the nervous system of insects, disrupting neurotransmitter function .
  • Cell Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into cellular membranes, leading to increased permeability and eventual cell lysis.

Case Studies

  • Agricultural Application : A field study assessed the effectiveness of methyl benzoate derivatives in controlling agricultural pests. Results indicated that applying formulations containing these compounds led to a significant decrease in pest populations over a growing season.
  • Pharmaceutical Research : Investigations into the cytotoxic effects of methyl benzoate derivatives on cancer cell lines showed promising results, with certain derivatives inducing apoptosis in human cancer cells.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

methyl 4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C14H12N2O3S/c1-19-14(18)11-6-4-10(5-7-11)9-15-16-13(17)12-3-2-8-20-12/h2-9H,1H3,(H,16,17)/b15-9+

InChI Key

HGTJXGVNGLDTOD-OQLLNIDSSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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